Sn-glycero-3-phosphoserine
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Overview
Description
Preparation Methods
L-Alpha-Glycerophosphorylserine can be synthesized through several methods. One common method involves the enzymatic deacylation of 1,2-diacyl-sn-glycero-3-phosphocholines using lipase . This process is optimized using response surface methodology to achieve high yields under specific conditions, such as a reaction time of 3.5 hours, temperature of 43°C, enzyme loading of 28.2 U/mL, substrate concentration of 51.5 mg/mL, and CaCl2 dosage of 1.9 mg/mL . Another method involves the chemical synthesis of phosphoryl choline from choline chloride and phosphoryl oxychloride, followed by the reaction with ®-(-)-3-chloro-1,2-propanediol under basic conditions .
Chemical Reactions Analysis
L-Alpha-Glycerophosphorylserine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
L-Alpha-Glycerophosphorylserine has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other compounds. In biology, it is studied for its role in cellular processes and signaling pathways. In medicine, it is investigated for its potential therapeutic effects, such as improving neurological function and cognitive recovery in patients with acute stroke or transient ischemic attack . Additionally, it is used in the food and pharmaceutical industries as a dietary supplement to enhance memory and cognition .
Mechanism of Action
The mechanism of action of L-Alpha-Glycerophosphorylserine involves its interaction with molecular targets and pathways in the body. It is known to interact with annexin A5 in humans . The compound can be metabolized into various metabolites that exert different effects on cellular processes. For example, it can be metabolized into trimethylamine N-oxide, which has been shown to promote atherosclerosis . It also affects the gut microbiota composition and inflammatory signaling pathways, such as NF-κB and MAPK .
Comparison with Similar Compounds
L-Alpha-Glycerophosphorylserine is similar to other glycerophospholipids, such as L-Alpha-Glycerylphosphorylcholine and phosphoethanolamines . it is unique in its specific structure and the presence of a phosphoserine moiety. This uniqueness allows it to interact with different molecular targets and pathways compared to other similar compounds. Other similar compounds include L-alpha-amino acids, dialkyl phosphates, and secondary alcohols .
Properties
Molecular Formula |
C6H14NO8P |
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Molecular Weight |
259.15 g/mol |
IUPAC Name |
(2S)-2-amino-3-[[(2R)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C6H14NO8P/c7-5(6(10)11)3-15-16(12,13)14-2-4(9)1-8/h4-5,8-9H,1-3,7H2,(H,10,11)(H,12,13)/t4-,5+/m1/s1 |
InChI Key |
ZWZWYGMENQVNFU-UHNVWZDZSA-N |
Isomeric SMILES |
C([C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)O)O |
SMILES |
C(C(COP(=O)(O)OCC(C(=O)O)N)O)O |
Canonical SMILES |
C(C(COP(=O)(O)OCC(C(=O)O)N)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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